(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime
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Overview
Description
(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclopropyl ring, which is substituted with chlorophenyl groups and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime typically involves the reaction of (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The oxime can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The chlorophenyl groups may interact with hydrophobic pockets in proteins, affecting their function. The cyclopropyl ring adds rigidity to the molecule, potentially enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A chlorinated derivative of phenol with similar chlorophenyl groups.
Cyclopropylmethanone derivatives: Compounds with a cyclopropyl ring and various substituents.
Uniqueness
(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime is unique due to its combination of a cyclopropyl ring, chlorophenyl groups, and an oxime functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(NZ)-N-[(4-chlorophenyl)-[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO/c17-10-3-1-9(2-4-10)16(20-21)14-8-13(14)12-6-5-11(18)7-15(12)19/h1-7,13-14,21H,8H2/b20-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKFPTSFBIEJHV-CAPFRKAQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=NO)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1/C(=N/O)/C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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